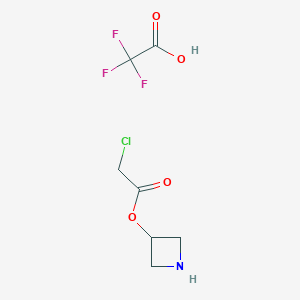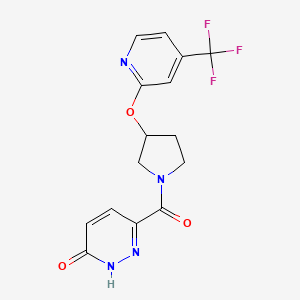
6-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H13F3N4O3 and its molecular weight is 354.289. The purity is usually 95%.
BenchChem offers high-quality 6-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Applications in Heterocyclic Chemistry
- Pyridine derivatives, including those similar to the compound , have been synthesized under various conditions, such as microwave irradiation, and have shown diverse biological activities. These activities make them significant in the synthesis of pharmaceutical agents. Compounds like Etoricoxib, Milrinone, and Amrinone, which are derivatives of pyridine, have been reported as COX-2 inhibitors and cardiotonic agents, highlighting the potential use of such compounds in medical treatments (Ashok et al., 2006).
Molecular Docking and Screening
- Novel pyridine derivatives have been synthesized and subjected to molecular docking screenings. These screenings, particularly towards GlcN-6-P synthase, have revealed moderate to good binding energies, indicating potential applications in the development of new pharmaceuticals. Additionally, these compounds have shown antimicrobial and antioxidant activity, broadening their research applications (Flefel et al., 2018).
Applications in Coordination Chemistry
- Certain pyridine-based ligands have been used to synthesize complexes that show unique electronic absorption and redox properties. These properties are valuable in fields like catalysis and materials science. For instance, some of these complexes have been observed to facilitate oxygen evolution, a reaction crucial in water oxidation processes (Zong & Thummel, 2005).
Hydrogen Bonding and Crystal Engineering
- Derivatives of pyridine, like the compound , have been studied for their ability to engage in hydrogen bonding. This characteristic is significant in crystal engineering, where predictable structures are formed through multiple coordinative interactions and hydrogen bonds. Such research has implications in materials science and drug design (Duong et al., 2011).
Reactivity and Synthesis of Heterocycles
- The compound's structural relatives have been used in synthesizing various aza-heterocycles. These heterocycles find applications in the development of new pharmaceutical compounds and materials with specific electronic or chemical properties (Kitamura & Narasaka, 2002).
Synthesis of Pharmacologically Active Derivatives
- Cycloaddition and condensation reactions involving pyridine derivatives have been employed to access pharmacologically active pyridazinones. These compounds are of interest in medicinal chemistry for their potential therapeutic applications (Johnston et al., 2008).
特性
IUPAC Name |
3-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O3/c16-15(17,18)9-3-5-19-13(7-9)25-10-4-6-22(8-10)14(24)11-1-2-12(23)21-20-11/h1-3,5,7,10H,4,6,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBYIZVMTVDCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

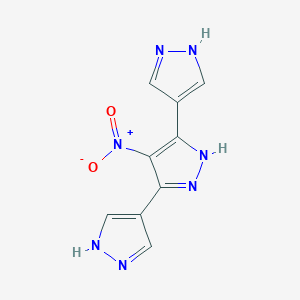
![1,3-Dimethyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2684081.png)
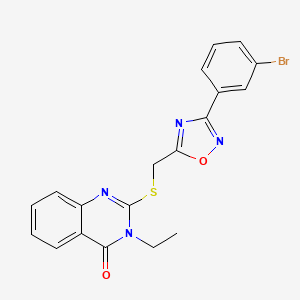
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2684083.png)
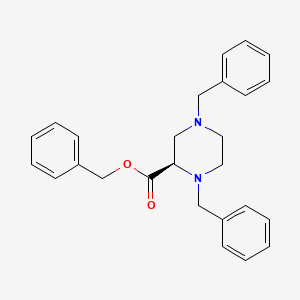
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2684087.png)
![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2684089.png)
![1'-Ethyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2684090.png)
![4-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2684091.png)
![2-[(3-Methylbutyl)sulfanyl]acetic acid](/img/structure/B2684093.png)

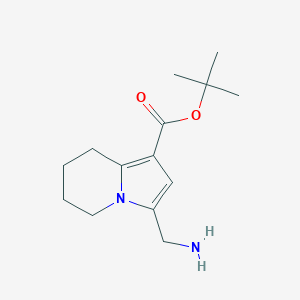
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2684099.png)
